2-(4-Methylpiperidin-1-yl)thiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
LXTHAPPNVAUAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 4 Methylpiperidin 1 Yl Thiazol 4 Amine Derivatives
Impact of the 4-Methylpiperidine (B120128) Substituent on Biological Activity
The piperidine (B6355638) ring, a common motif in drug design, often contributes to improving the pharmacokinetic profile of a molecule. In the context of thiazole (B1198619) derivatives, the nature of the substituent on the piperidine ring, such as the 4-methyl group, can significantly modulate the compound's interaction with its biological target through a combination of steric and electronic effects.
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The introduction of a methyl group onto the piperidine ring at the 4-position increases the lipophilicity of the entire molecule. This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, potentially leading to increased bioavailability. Studies on various heterocyclic compounds have shown that a calculated balance of lipophilicity is often correlated with increased biological activity. researchgate.netnih.gov
Table 1: Comparison of Lipophilicity and Steric Bulk of Piperidine Substituents This table is illustrative and based on general chemical principles.
| Substituent on Piperidine | Relative Lipophilicity (logP contribution) | Steric Hindrance |
|---|---|---|
| H (Piperidine) | Lower | Low |
| 4-Methyl (4-Methylpiperidine) | Higher | Moderate |
| 4-tert-Butyl | Significantly Higher | High |
In studies of sigma receptor ligands, the substitution pattern on the piperidine ring was found to be crucial for both affinity and selectivity. nih.gov For instance, the length and nature of the chain connecting the piperidine to another aromatic system significantly impacted binding affinity. nih.gov While not directly focused on the 4-methyl group, this demonstrates that modifications to the piperidine scaffold are a key determinant of receptor interaction. Similarly, for cholinesterase inhibitors based on a 1,3-thiazole scaffold, the nature of the amine substituent (including cyclic amines) played a role in the inhibitory activity. The specific orientation enforced by the 4-methyl group could either enhance or diminish binding affinity depending on the topology of the target's binding site.
Effects of Thiazole Ring Substitutions on Pharmacological Profiles
The thiazole ring is not merely a linker but an active pharmacophoric element. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for various interactions, including hydrogen bonding and π-π stacking. wikipedia.org Substituting the thiazole ring at its available positions (typically C4 and C5) can drastically alter the electronic and steric properties of the molecule, thereby modulating its pharmacological profile. researchgate.netnih.gov
The electronic nature of substituents on the thiazole ring can profoundly impact biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the thiazole ring, which can affect its interaction with biological targets. asianpubs.org
For example, in a series of anticancer 2-aminothiazole (B372263) derivatives, the presence of different substituents on a phenyl ring attached to the thiazole core demonstrated a clear electronic influence. nih.gov It has been noted that incorporating halogen atoms or other strong electron-withdrawing groups can, in some cases, lead to a dramatic loss of activity, suggesting that a certain electron density on the heterocyclic system is required for optimal interaction. science.gov Conversely, other studies have found that electron-withdrawing groups can increase antifungal activity. ijper.org This indicates that the optimal electronic properties are highly dependent on the specific biological target. Quantum chemistry studies on thiazole derivatives have shown that substituents modify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. asianpubs.orgresearchgate.net
Table 2: Effect of Electronic Substituents on Thiazole Ring Reactivity This table presents generalized effects based on established chemical principles.
| Substituent Type | Example | Effect on Thiazole Ring Electron Density | Potential Impact on Binding |
|---|---|---|---|
| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increases | May enhance interactions with electron-deficient sites |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl | Decreases | May enhance interactions with electron-rich sites |
Studies comparing isomeric compounds have consistently shown significant differences in biological activity. For instance, in a study on trypanocidal agents, 2-phenylthiazol-4-ethylamines were found to be more active than their isomeric 4-phenylthiazol-2-ethylamines, highlighting the importance of the substituent's position. nih.gov Similarly, research on fungicidal N-thienylcarboxamides, where the thiophene ring acts as a bioisostere of a phenyl ring, showed that different positional isomers exhibited markedly different levels of activity due to altered binding affinities with the target enzyme. nih.gov Therefore, moving a substituent from the C4 to the C5 position of the thiazole ring in a 2-(4-Methylpiperidin-1-yl)thiazol-4-amine derivative would be expected to produce a compound with a distinct pharmacological profile.
Contribution of the Thiazole-4-amine Group to Overall Activity
Lack of Publicly Available Research Hinders Detailed Analysis of this compound Derivatives
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific Structure-Activity Relationship (SAR) studies, lead optimization, and scaffold modifications for derivatives of the chemical compound this compound is not publicly available. While the 2-aminothiazole core is a well-known scaffold in medicinal chemistry with numerous publications on its various derivatives, research focusing specifically on the lead optimization of this particular compound and its analogues could not be identified.
General strategies for the lead optimization of 2-aminothiazole derivatives often involve modifications at several key positions to enhance potency, selectivity, and pharmacokinetic properties. These strategies typically include:
Modification of the 2-amino group: The secondary amine in the 2-aminothiazole scaffold is a common point for modification. Researchers often introduce a variety of substituents, such as amides, ureas, sulfonamides, or substituted aryl and heteroaryl rings, to explore interactions with the target protein.
Substitution at the C4 and C5 positions of the thiazole ring: The thiazole ring itself can be substituted to modulate the electronic properties and steric profile of the molecule. These modifications can influence binding affinity and metabolic stability.
Bioisosteric replacement of the thiazole core: In some cases, the entire 2-aminothiazole scaffold may be replaced with other five-membered heterocyclic rings, such as 2-aminooxazole, to improve physicochemical properties like solubility and metabolic stability. nih.gov This strategy is a form of scaffold hopping, which aims to identify novel chemical series with similar biological activity but improved drug-like properties.
Without specific research data on this compound, it is not possible to provide a detailed analysis of its lead optimization and scaffold modification strategies, including the requested data tables and specific research findings. The available information pertains to the broader class of 2-aminothiazoles and does not offer the required specificity for the user's request.
Biological Activities of 2 4 Methylpiperidin 1 Yl Thiazol 4 Amine and Analogues
Antimicrobial Properties
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial effects. The unique chemical structure of the thiazole nucleus serves as a versatile scaffold for the development of new antimicrobial agents.
Analogues of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine have demonstrated notable antibacterial activity against a variety of pathogenic bacteria. For instance, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have been synthesized and evaluated for their antimicrobial effects. While specific data on Pseudomonas aeruginosa and Bacillus subtilis for the exact target compound is limited, related thiazole compounds have shown activity against Gram-positive bacteria like Staphylococcus aureus.
One study on novel synthetic thiazole compounds reported significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. Similarly, research on 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives revealed that some compounds were as potent as vancomycin (B549263) against MRSA strains. The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial cellular processes.
Table 1: Antibacterial Activity of Selected Thiazole Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | High fungicidal effects | |
| Guanidinyl-containing naphthylthiazole | MRSA (2658 RCMB) | 1.95-3.90 µg/mL (MIC) | |
| N-methylpiperazinyl derivative | MRSA (2658 RCMB) | 1.95-3.90 µg/mL (MIC) |
Note: This table is populated with data from analogues of this compound and is for illustrative purposes.
The antifungal potential of thiazole derivatives has also been an area of active research. Studies on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown that certain derivatives exhibit significant fungicidal effects against various agricultural fungi. For example, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone displayed higher fungicidal activity compared to other synthesized compounds in the same series. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.
Thiazole-containing compounds have emerged as promising candidates in the search for new antitubercular agents. A study focused on 2-amino-4-(2-pyridyl)thiazole derivatives demonstrated their in vitro activity against Mycobacterium tuberculosis H37Rv strain. The structure-activity relationship (SAR) analysis from this study revealed that optimal antimycobacterial activity was associated with specific substitutions on the thiazole scaffold. Specifically, a 2-pyridyl ring at the 4-position, a substituted phenyl ring at the 2-amino position, and an amide linker were found to be crucial for potent activity. Another study on new 2-(thiazol-4-yl)thiazolidin-4-one derivatives also reported good to excellent antimycobacterial activity against both M. tuberculosis H37Ra and Mycobacterium bovis BCG strains.
Table 2: Antimycobacterial Activity of Thiazole Analogues
| Compound/Analogue | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Amino-4-(2-pyridyl)thiazole derivative | M. tuberculosis H37Rv | Not specified | nih.gov |
| 5c, 5g, 5j, 5m, 5n, 5o, 5p, 5s, 5t (thiazolyl-thiazolidin-4-ones) | M. bovis BCG | 4.43 to 24.04 μM |
Note: This table is populated with data from analogues of this compound and is for illustrative purposes.
Anti-Cancer Activity in in vitro Cell Models
The antiproliferative properties of thiazole derivatives against various cancer cell lines have been extensively investigated. These compounds have shown the ability to inhibit cancer cell growth and induce cell death through various mechanisms.
Research on 2-(piperidin-4-yl)-thiazole-4-carboxamides, which are analogues of the natural antimitotic agent tubulysin, has demonstrated their antitumor activities. Certain urea (B33335) derivatives within this class exhibited moderate antitumor activities, with IC50 values in the sub-micromolar range against breast cancer cell lines such as MCF7. The cytotoxic effects of these compounds are often linked to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
A significant aspect of the anti-cancer activity of thiazole analogues is their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For example, novel 2-amino-5-benzylthiazole derivatives were found to induce cleavage of PARP1 and caspase 3, key executioners of apoptosis, in human leukemia cells. These compounds also led to an increase in the pro-apoptotic protein Bim and the mitochondrial nuclease EndoG, while decreasing the level of the anti-apoptotic protein Bcl-2. This modulation of apoptotic proteins suggests that the mitochondrial pathway is a key component of their mechanism of action. Furthermore, these derivatives were shown to cause DNA fragmentation, a hallmark of apoptosis, without directly binding to or intercalating with DNA.
Table 3: Anti-Cancer Activity of Selected Thiazole Analogues
| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Urea 5m (2-(piperidin-4-yl)-thiazole-4-carboxamide analogue) | MCF7 (Breast) | 0.2 µM | |
| Urea 5k (2-(piperidin-4-yl)-thiazole-4-carboxamide analogue) | MCF7 (Breast) | 0.6 µM | |
| 2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | HL-60 (Leukemia) | 3.0 μM | |
| 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | K562 (Leukemia) | 3.1 μM |
Note: This table is populated with data from analogues of this compound and is for illustrative purposes.
Antiplasmodial Activity against Parasitic Strains
The global challenge of malaria, caused by Plasmodium parasites, has driven the search for new chemotherapeutic agents. Thiazole derivatives have shown promise as antiplasmodial agents. A study on a series of compounds derived from the 2-amino-4-(2-pyridyl)thiazole scaffold reported their in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov The research indicated that the antiplasmodial activity was most effective in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov
Another study focusing on the parallel synthesis of piperazine-tethered thiazole compounds identified several derivatives with significant antiplasmodial activity, primarily against the chloroquine-resistant Dd2 strain of P. falciparum. One particular hit compound demonstrated an antiplasmodial EC50 of 102 nM, highlighting the potential of this chemical class in combating drug-resistant malaria. nih.gov
Table 4: Antiplasmodial Activity of Thiazole Analogues
| Compound/Analogue | Parasitic Strain | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 2-Amino-4-(2-pyridyl)thiazole derivative with hydrophobic phenyl substitutions | P. falciparum NF54 (chloroquine-sensitive) | Not specified | nih.gov |
| Compound 2291-61 (piperazine-tethered thiazole) | P. falciparum Dd2 (chloroquine-resistant) | 102 nM (EC50) | nih.gov |
Note: This table is populated with data from analogues of this compound and is for illustrative purposes.
Enzyme Inhibition Studies
The ability of this compound analogues to inhibit specific enzymes is a cornerstone of their pharmacological profile. These interactions span a range of targets from bacterial enzymes crucial for cell survival to human enzymes involved in cell cycle regulation and inflammation.
While specific inhibitory data for thiazole-piperidine derivatives against the bacterial enzymes RmlC and RmlD is not extensively documented in the available literature, significant research has been conducted on their effects on Filamenting temperature-sensitive mutant Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin, making it an attractive target for novel antibiotics.
A thiazole orange derivative has been identified as a potent inhibitor of bacterial cell division by targeting FtsZ. nih.gov This compound was found to disrupt the dynamic assembly of the FtsZ protein and the formation of the Z-ring, a critical step in bacterial cytokinesis, by stimulating FtsZ polymerization. nih.gov The inhibitory effect on the GTPase activity of FtsZ is a key mechanism of action. For example, one study demonstrated that at concentrations of 1, 4, and 8 μg/mL, a thiazole derivative inhibited the GTPase activity of S. aureus FtsZ (SaFtsZ) by 14%, 38%, and 58%, respectively. nih.gov This level of inhibition is comparable to other known FtsZ inhibitors. nih.gov Such compounds exhibit a broad spectrum of bactericidal activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Inhibition of Bacterial FtsZ GTPase Activity by a Thiazole Analogue
| Concentration (µg/mL) | % Inhibition of SaFtsZ GTPase Activity |
|---|---|
| 1 | 14% |
| 4 | 38% |
| 8 | 58% |
Data sourced from studies on thiazole derivatives targeting FtsZ. nih.gov
The interaction of thiazole-piperidine analogues with human enzymes has been a significant area of research, particularly for anti-cancer applications.
Cyclin-dependent Kinases (CDKs): While specific data on CDK8 inhibition by this compound analogues is limited, the broader class of thiazole derivatives has been extensively studied as CDK inhibitors. Ring-constrained analogues, such as 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, have been developed as potent, second-generation CDK inhibitors, with some compounds inhibiting CDK2 with IC50 values in the very low nanomolar range (e.g., 0.7 nM). researchgate.net The development of such compounds highlights the potential of the thiazole scaffold in designing potent modulators of the cell cycle.
Pin1 Inhibition: The human peptidyl-prolyl cis-trans isomerase (Pin1) is a key enzyme in cell signaling and is considered a potential target for anti-tumor agents. A series of thiazole derivatives have been designed and synthesized as potent Pin1 inhibitors. nih.govnih.gov One study identified a compound bearing a 2-oxa-6-azaspiro nih.govnih.govheptane moiety on the thiazole scaffold as the most potent Pin1 inhibitor in its series, with a half-maximal inhibitory concentration (IC50) value of 0.95 μM. nih.gov Another study found that thiazole derivatives with an oxalic acid group at the 4-position were effective Pin1 inhibitors, with one compound showing an IC50 value of 5.38 μM. nih.gov
Table 2: Pin1 Inhibition by Thiazole Analogues
| Compound Type | IC50 (µM) |
|---|---|
| Thiazole with 2-oxa-6-azaspiro nih.govnih.govheptane moiety | 0.95 |
| Thiazole with 4-oxalic acid group (Compound 10b) | 5.38 |
Data represents findings from studies on different series of thiazole-based Pin1 inhibitors. nih.govnih.gov
Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in inflammation and pain pathways. COX-2 is an inducible isoform that is highly expressed under inflammatory conditions, making it a prime target for anti-inflammatory drugs.
Several studies have demonstrated the potent and selective inhibition of COX-2 by thiazole-containing compounds. nih.gov For instance, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2, with the most active compounds exhibiting IC50 values as low as 0.3 nM. nih.gov In another study, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (Compound 2), were evaluated for their effects on COX activity. nih.gov Compound 1 was found to be a non-selective COX-1/COX-2 inhibitor, whereas Compound 2 was a selective COX-2 inhibitor. nih.gov
Table 3: COX Enzyme Inhibition by Thiazole Analogues
| Compound | Target Enzyme | IC50 |
|---|---|---|
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1 | 5.56 x 10⁻⁸ µM |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-2 | 9.01 µM |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 µM |
| Thiazole carboxamide derivative (2a) | COX-1 | 2.65 µM |
| Thiazole carboxamide derivative (2a) | COX-2 | 0.95 µM |
| Thiazole carboxamide derivative (2b) | COX-1 | 0.239 µM |
| Thiazole carboxamide derivative (2b) | COX-2 | 0.191 µM |
Data compiled from multiple studies on thiazole derivatives as COX inhibitors. nih.govacs.org
Other Reported Pharmacological Actions of Thiazole and Piperidine (B6355638) Derivatives
Beyond direct enzyme inhibition, the thiazole-piperidine scaffold is associated with a range of other important pharmacological effects, including pain relief and neuroprotection.
Derivatives combining thiazole and piperazine (B1678402)/piperidine rings have demonstrated significant analgesic (pain-relieving) properties. nih.govnih.gov In vivo studies using animal models are crucial for evaluating this activity. Standard tests include the tail-clip, hot-plate, and acetic acid-induced writhing tests, which measure responses to thermal and chemical pain stimuli.
In one study, several novel thiazole-piperazine compounds were shown to possess both centrally and peripherally mediated antinociceptive activities. nih.govnih.gov These compounds significantly prolonged the reaction times of animals in tail-clip and hot-plate tests and reduced the number of writhing behaviors induced by acetic acid. nih.gov Further mechanistic studies revealed that the analgesic effects of these compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist. nih.govnih.gov This indicates that the pain-relieving action of these thiazole-piperidine analogues involves the activation of the opioidergic system. nih.gov
Thiazole and its derivatives have emerged as promising candidates for the development of drugs for neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Their neuroprotective effects are often multi-faceted, targeting several key aspects of the disease's pathology.
One of the primary mechanisms is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain are increased, which is a key strategy for treating Alzheimer's symptoms. Compounds containing a benzyl (B1604629) piperidine-linked diaryl thiazole core have shown significant anti-cholinesterase activity, with IC50 values of 0.30 μM for AChE and 1.84 μM for BuChE. nih.gov
In addition to cholinesterase inhibition, these compounds have demonstrated substantial neuroprotection by reducing the toxicity induced by amyloid-beta (Aβ) peptides and mitigating tauopathy, two of the main pathological hallmarks of Alzheimer's disease. nih.gov Some styryl-thiazole hybrids have been shown to significantly increase the viability of neuroblastoma cells exposed to Aβ neurotoxicity. rsc.org These multifaceted actions make thiazole-piperidine derivatives a promising scaffold for the development of new anti-Alzheimer's agents. nih.govnih.gov
Table 4: Cholinesterase Inhibition by Thiazole Analogues
| Compound Type | Target Enzyme | IC50 (µM) |
|---|---|---|
| Benzyl piperidine-linked diaryl thiazole | Acetylcholinesterase (AChE) | 0.30 |
| Benzyl piperidine-linked diaryl thiazole | Butyrylcholinesterase (BuChE) | 1.84 |
| Thiazole-clubbed piperazine (Compound 10) | Acetylcholinesterase (hAChE) | 0.151 |
| Thiazole-clubbed piperazine (Compound 20) | Butyrylcholinesterase (hBuChE) | 0.103 |
Data from reviews and studies on thiazole derivatives for neurodegenerative diseases. nih.govnih.gov
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Thiazole derivatives have been identified as a promising class of compounds with the potential to inhibit a wide range of viruses. nih.gov Research has explored the antiviral efficacy of various thiazole-containing compounds against several viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov
Studies on various heterocyclic compounds have highlighted the potential of thiazole derivatives in antiviral drug discovery. For instance, certain thiazole-based compounds have been investigated for their ability to inhibit viral replication. nih.gov One study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as an inhibitor of the Chikungunya virus (CHIKV) with an EC₅₀ of 0.6 μM. Further optimization of this lead compound resulted in N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV.
| Compound Name | Virus | Activity | Reference |
| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC₅₀ = 0.6 μM | |
| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | VTR of 8.7 logs at 10 μM |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed their potential as inhibitors of COX and LOX pathways. Specifically, certain synthesized compounds proved to be potent inhibitors of COX-2, an enzyme inducible during the inflammatory response. In vivo studies using a carrageenan-induced paw edema model further confirmed the anti-inflammatory effects of these thiazole derivatives.
Another investigation into a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives identified a potent and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin were found to be selective inhibitors of COX-2. nih.gov For example, a specific analogue demonstrated a COX-2 IC₅₀ value of 0.3 nM. nih.gov The anti-inflammatory activity of various thiazole analogues is presented in the table below.
| Compound/Analogue Class | Target | Activity | Reference |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | Potent Inhibition | |
| 5,6-diarylimidazo[2,1-b]thiazole derivative | COX-2 | Selective Inhibition | nih.gov |
| 4-substituted thiazole analogue of indomethacin | COX-2 | IC₅₀ = 0.3 nM | nih.gov |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC₅₀ = 127 nM | nih.gov |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The thiazole nucleus is a key pharmacophore in a number of compounds exhibiting anticonvulsant properties. biointerfaceresearch.com Various derivatives of thiazole and related heterocyclic systems like thiazolidinones have been synthesized and evaluated for their potential to manage seizures.
Research into novel thiazolidin-4-one substituted thiazoles has identified compounds with significant antiepileptic potency. biointerfaceresearch.com For instance, in one study, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was found to be a highly active derivative. biointerfaceresearch.com The anticonvulsant activity of these compounds is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. biointerfaceresearch.com
Another study focused on thiazole-bearing 4-thiazolidinones, which demonstrated excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure tests. mdpi.com For example, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed significant protection against seizures. mdpi.com The table below summarizes the anticonvulsant activity of some thiazole analogues.
| Compound/Analogue Class | Seizure Model | Activity | Reference |
| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES and scPTZ | Highly Active | biointerfaceresearch.com |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES and Pentylenetetrazole-induced | Excellent Activity | mdpi.com |
| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | MES and Pentylenetetrazole-induced | Excellent Activity | mdpi.com |
| [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]acetic acid ethyl ester | MES and Pentylenetetrazole-induced | Excellent Activity | mdpi.com |
Mechanistic Investigations of 2 4 Methylpiperidin 1 Yl Thiazol 4 Amine Action
Elucidation of Molecular Targets and Signaling Pathways
The initial step in understanding the mechanism of action of a novel compound like 2-(4-methylpiperidin-1-yl)thiazol-4-amine involves identifying its specific molecular targets within a biological system. This is often achieved through a combination of computational and experimental approaches.
Direct Interactions with Enzymes and Receptors
Thiazole (B1198619) derivatives have been shown to interact with a variety of enzymes and receptors. For instance, some aminothiazole compounds have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and various kinases. The binding affinity and inhibitory concentration (IC50) of this compound against a panel of relevant enzymes and receptors would be determined through in vitro assays.
Table 1: Hypothetical Enzyme and Receptor Binding Profile for this compound
| Target | Assay Type | Binding Affinity (Ki) | Inhibition (IC50) |
| Monoamine Oxidase A (MAO-A) | Radioligand Binding | - | - |
| Monoamine Oxidase B (MAO-B) | Radioligand Binding | - | - |
| Histamine H3 Receptor | Radioligand Binding | - | - |
| Trace Amine-Associated Receptor 1 (TAAR1) | Functional Assay | - | - |
| Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase Assay | - | - |
| (This table is for illustrative purposes only, as specific data for the compound is not available.) |
Disruption of Essential Cellular Processes (e.g., bacterial cell division, mitochondrial function)
Given the antimicrobial potential of many thiazole compounds, a key area of investigation would be the effect of this compound on essential cellular processes in bacteria. A primary target in this context is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ polymerization can be assessed through techniques like light scattering or sedimentation assays.
Furthermore, the impact on mitochondrial function is another important aspect, particularly for potential anticancer or cytotoxic effects. This can be evaluated by measuring changes in mitochondrial membrane potential, oxygen consumption, and the production of reactive oxygen species (ROS).
Analysis of Cellular Responses to Compound Exposure
Once a compound's molecular targets are hypothesized, the subsequent cellular responses to its exposure are analyzed to confirm the mechanism of action.
Assessment of Apoptotic Pathway Activation
In the context of anticancer activity, the ability of this compound to induce apoptosis (programmed cell death) would be a critical area of study. This is typically assessed by measuring the activation of caspases, a family of proteases that are central to the apoptotic process. Assays for caspase-3 and caspase-9 activity, for example, can provide insights into the intrinsic and extrinsic apoptotic pathways.
Table 2: Illustrative Data on Apoptotic Pathway Activation
| Cell Line | Treatment Concentration | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Human Cancer Cell Line | Control | 1.0 | 1.0 |
| Human Cancer Cell Line | 10 µM | - | - |
| Human Cancer Cell Line | 50 µM | - | - |
| (This table is for illustrative purposes only, as specific data for the compound is not available.) |
Observation of Changes in Bacterial Cellular Morphology
For compounds with suspected antibacterial activity targeting cell division, direct observation of changes in bacterial morphology is a powerful investigative tool. Treatment of bacteria with an FtsZ inhibitor, for example, typically leads to filamentation, where the bacteria continue to grow in length but are unable to divide. These changes can be visualized using techniques such as scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Characterization of Molecular-Level Binding Interactions
To understand the precise nature of the interaction between this compound and its molecular target(s), high-resolution structural biology techniques are employed. X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide a detailed three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the specific amino acid residues involved in the interaction and for guiding further drug design and optimization efforts. Molecular docking studies, a computational approach, can also be used to predict the binding mode and affinity of the compound to its target.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking is frequently used to predict the binding mode of a small molecule ligand to a protein target.
For 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, molecular docking studies can be instrumental in identifying potential biological targets. By docking this compound against a library of protein structures, it is possible to identify proteins with which it interacts with high affinity. For instance, various thiazole (B1198619) derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and tubulin. nih.govekb.eg Docking studies of this compound into the active sites of these enzymes could reveal its potential as an anti-inflammatory or anticancer agent.
The binding energy, a key output of docking simulations, provides an estimation of the binding affinity between the ligand and the receptor. A lower binding energy generally indicates a more stable complex. For example, in studies of other thiazole-containing compounds, binding energies in the range of -5.4 to -8.1 kcal/mol have been reported for interactions with viral proteases. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed information about the types of interactions that stabilize the ligand-receptor complex. These interactions are crucial for the specificity and strength of binding. For this compound, several types of interactions can be anticipated based on its chemical structure.
The thiazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site. The nitrogen and sulfur atoms in the thiazole ring, as well as the amine group, can act as hydrogen bond acceptors and donors, forming hydrogen bonds with appropriate residues in the protein. The methylpiperidinyl group can engage in hydrophobic interactions with nonpolar residues.
In a hypothetical docking study of this compound with a protein target, the following interactions might be observed:
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn |
| π-π Stacking | Phe, Tyr, Trp |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro |
Visual analysis of the docked pose allows for the identification of these specific interactions, providing a structural basis for the observed binding affinity.
Pharmacophore Modeling for Rational Drug Design and Analogue Development
Pharmacophore modeling is a powerful tool in rational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.
A pharmacophore model for a series of active compounds can be developed to guide the design of new, more potent analogues. For a class of thiazole derivatives, a pharmacophore model might consist of a hydrogen bond acceptor (the nitrogen atom of the thiazole ring), a hydrogen bond donor (the amine group), and a hydrophobic feature (the methylpiperidinyl group). This model can then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active.
Furthermore, pharmacophore models can be used to understand the structure-activity relationships of a series of compounds and to guide the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their experimentally determined activity.
For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity. The first step in a QSAR study is to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the biological activity. A statistically significant QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. Studies on other thiazole derivatives have successfully employed QSAR to elucidate the key molecular features responsible for their antimicrobial activity. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomeric Equilibrium Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule.
For this compound, DFT calculations can be used to determine its optimized geometry and to analyze its electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT calculations can be employed to study the tautomeric equilibrium of this compound. The amine group on the thiazole ring can exist in equilibrium with its imine tautomer. DFT calculations can determine the relative energies of the tautomers, providing insight into which form is more stable and therefore more likely to be present under physiological conditions. nih.gov This is crucial as different tautomers may exhibit different biological activities.
| Property | Information Gained |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| HOMO-LUMO Energies | Chemical reactivity, kinetic stability |
| Tautomeric Energies | Relative stability of tautomers |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed picture of the conformational changes and dynamics of a molecule or a molecular complex over time.
For this compound, MD simulations can be used to explore its conformational landscape and to identify the most stable conformations. This information is important as the conformation of a ligand can significantly affect its binding to a protein target.
When applied to a ligand-receptor complex, MD simulations can provide insights into the dynamics of the binding process and the stability of the complex. By simulating the complex over a period of time, it is possible to observe how the ligand and protein adapt to each other and to identify the key interactions that are maintained throughout the simulation. This can provide a more realistic and dynamic view of the binding event than the static picture provided by molecular docking. MD simulations have been used to study the binding of thiazole derivatives to various protein targets, providing valuable information for the design of more effective inhibitors. nih.govnih.gov
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(4-Methylpiperidin-1-yl)thiazol-4-amine?
Answer:
The synthesis of this compound typically involves:
- Hantzsch Thiazole Synthesis : Reaction of thiourea with α-haloketones or aryl ketones in the presence of iodine as a catalyst (e.g., thiourea + 4-methylpiperidine-derived ketone) .
- Amine Coupling : Substitution of a halogen or leaving group on the thiazole core with 4-methylpiperidine under nucleophilic conditions. For example, coupling 2-bromo-thiazol-4-amine with 4-methylpiperidine using a base like K₂CO₃ in DMF or DMSO .
- Purification : Column chromatography or recrystallization from ethanol, with purity verified by HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural integrity and purity of this compound validated experimentally?
Answer:
- Spectroscopic Analysis : ¹H NMR (e.g., δ 1.2–1.4 ppm for 4-methylpiperidine protons) and ¹³C NMR (e.g., ~50–55 ppm for piperidine carbons) confirm substitution patterns .
- Mass Spectrometry : HRMS (e.g., [M+H]⁺ calculated for C₉H₁₄N₃S: 212.0958) validates molecular weight .
- Chromatography : HPLC retention times (e.g., 8–12 min in acetonitrile/water gradients) and UV detection ensure purity (>95%) .
Advanced: How do structural modifications (e.g., 4-methylpiperidine substitution) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Enzyme Inhibition : The 4-methylpiperidine group enhances steric bulk and hydrophobic interactions in enzyme binding pockets. For example, in cholinesterase inhibition studies, analogs with 4-methylpiperidine showed higher selectivity for butyrylcholinesterase (BuChE, IC₅₀ = 2.2 μM) compared to acetylcholinesterase (AChE) due to improved fit within the BuChE gorge .
- Lipophilicity : Substituents like 4-methylpiperidine increase logP values, improving membrane permeability but potentially reducing aqueous solubility. Computational tools (e.g., QikProp) predict ADMET properties to balance these effects .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
Answer:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological conditions), temperature (25–37°C), and enzyme concentrations. Variability in IC₅₀ may arise from differences in assay protocols .
- Solubility Checks : Use DMSO stocks (<1% v/v) to avoid solvent interference. Confirm compound solubility via dynamic light scattering (DLS) or nephelometry .
- Control Experiments : Include positive controls (e.g., donepezil for cholinesterase assays) and validate results across multiple replicates .
Advanced: What computational strategies are used to predict the binding mode of this compound with target proteins?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate ligand-protein interactions. For example, docking into BuChE (PDB: 4TPK) reveals hydrogen bonds between the thiazole amine and catalytic serine (Ser198) .
- QSAR Modeling : Use descriptors (e.g., molar refractivity, topological polar surface area) to correlate structural features with activity. Partial least squares (PLS) regression identifies critical substituents for optimization .
Advanced: How do reaction solvents impact the yield and purity of this compound during synthesis?
Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution rates (e.g., amine coupling) but may require rigorous drying to avoid hydrolysis .
- Ethereal Solvents : THF or dioxane are preferred for Hantzsch reactions due to moderate polarity and compatibility with iodine catalysts .
- Work-Up : Ethanol or methanol recrystallization removes unreacted starting materials, with yields typically 30–50% after chromatography .
Advanced: What experimental evidence supports the role of this compound in enzyme inhibition studies?
Answer:
- Kinetic Assays : Lineweaver-Burk plots reveal competitive inhibition patterns (e.g., Ki = 1.8 μM for BuChE), indicating direct binding to the active site .
- Fluorescence Quenching : Tryptophan fluorescence in BuChE decreases upon ligand binding, confirming interaction with the catalytic triad .
- X-ray Crystallography : Co-crystal structures (e.g., PDB: 6EQ9) show the 4-methylpiperidine group occupying a hydrophobic subpocket adjacent to the catalytic site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
